molecular formula C15H20N2O4 B4818015 N-[3-(morpholin-4-yl)propyl]-1,3-benzodioxole-5-carboxamide

N-[3-(morpholin-4-yl)propyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B4818015
M. Wt: 292.33 g/mol
InChI Key: IKKFNCUTUSUAOD-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-yl)propyl]-1,3-benzodioxole-5-carboxamide is a synthetic organic compound that features a morpholine ring attached to a propyl chain, which is further connected to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-yl)propyl]-1,3-benzodioxole-5-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzodioxole ring is replaced by a propyl chain.

    Introduction of the Morpholine Ring: The morpholine ring is attached to the propyl chain through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine group on the morpholine ring with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)propyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the benzodioxole or morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-[3-(morpholin-4-yl)propyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(morpholin-4-yl)propyl]cyclopentanamine
  • N-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydronaphthalen-1-amine
  • N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide

Uniqueness

N-[3-(morpholin-4-yl)propyl]-1,3-benzodioxole-5-carboxamide is unique due to the presence of the benzodioxole ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may lack this ring or have different substituents, leading to variations in their chemical behavior and biological activity.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c18-15(12-2-3-13-14(10-12)21-11-20-13)16-4-1-5-17-6-8-19-9-7-17/h2-3,10H,1,4-9,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKFNCUTUSUAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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